molecular formula C8H7N3OS2 B12184704 N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide

Cat. No.: B12184704
M. Wt: 225.3 g/mol
InChI Key: MGLXSHUNRNMHCK-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with thiophene-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide can be compared with other thiadiazole derivatives to highlight its uniqueness:

Conclusion

This compound is a versatile compound with significant potential in various scientific fields

Properties

Molecular Formula

C8H7N3OS2

Molecular Weight

225.3 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide

InChI

InChI=1S/C8H7N3OS2/c1-5-10-11-8(14-5)9-7(12)6-2-3-13-4-6/h2-4H,1H3,(H,9,11,12)

InChI Key

MGLXSHUNRNMHCK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CSC=C2

Origin of Product

United States

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